molecular formula C5H14N2O B1337796 2-[(2-Aminoethyl)(methyl)amino]ethanol CAS No. 5753-50-4

2-[(2-Aminoethyl)(methyl)amino]ethanol

Cat. No.: B1337796
CAS No.: 5753-50-4
M. Wt: 118.18 g/mol
InChI Key: XYJVGUKOTPNESI-UHFFFAOYSA-N
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Description

Significance and Research Context of Amine-Functionalized Alcohols

Amine-functionalized alcohols are organic compounds that contain both at least one amino group (-NH2, -NHR, or -NR2) and at least one hydroxyl group (-OH). This dual functionality imparts a unique set of chemical properties, including the ability to act as ligands for metal catalysts, as building blocks in the synthesis of more complex molecules, and as agents for surface modification.

The presence of both acidic (hydroxyl) and basic (amino) centers allows these molecules to participate in a wide range of chemical transformations. They are extensively utilized in the synthesis of polymers, surfactants, and pharmaceuticals. In the field of materials science, they are employed as curing agents for epoxy resins and as components in the formation of polyurethanes. Furthermore, their ability to chelate metal ions makes them useful in coordination chemistry and as corrosion inhibitors. The strategic placement and nature of the amine and alcohol groups within the molecular structure can be fine-tuned to achieve specific desired properties and reactivity.

Overview of Scholarly Investigations on 2-[(2-Aminoethyl)(methyl)amino]ethanol within Contemporary Chemistry

This compound , also known as N-(2-Hydroxyethyl)-N-methylethylenediamine, is a specific example of an amine-functionalized alcohol that has garnered attention in the scientific community. Its molecular structure features a primary amine, a tertiary amine, and a primary alcohol, presenting multiple sites for chemical reactivity.

While extensive scholarly literature specifically detailing the synthesis and application of this compound is not as vast as for some other common amino alcohols, its structural motifs suggest significant potential in several areas of advanced chemical research. Investigations into molecules with similar functionalities, such as 2-(2-Aminoethylamino)ethanol (AEEA), provide a strong precedent for the potential applications of this N-methylated analogue.

Research in the broader field of N-methylated amines and amino alcohols indicates that the introduction of a methyl group can subtly yet significantly alter the compound's physical and chemical properties. nih.govnih.govresearchgate.netrsc.orgresearchgate.net N-methylation is known to influence factors such as basicity, nucleophilicity, and steric hindrance, which in turn can affect reaction kinetics and selectivity in catalytic processes. nih.govnih.govresearchgate.netrsc.orgresearchgate.net

The presence of multiple nitrogen atoms and a hydroxyl group makes this compound a potential ligand for the formation of coordination complexes with various metal ions. The study of such complexes is a vibrant area of research, with applications in catalysis, materials science, and analytical chemistry.

Furthermore, the combination of amine and alcohol groups in a single molecule is a key feature of many effective corrosion inhibitors and solvents for gas capture, such as carbon dioxide. While specific studies on this compound in these applications are not widely reported, its structural similarity to known effective compounds suggests it as a candidate for future investigation in these fields.

Below is a table summarizing some of the key physicochemical properties of this compound:

PropertyValue
CAS Number 5753-50-4
Molecular Formula C5H14N2O
Molecular Weight 118.18 g/mol
Synonyms N-(2-Hydroxyethyl)-N-methylethylenediamine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-aminoethyl(methyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2O/c1-7(3-2-6)4-5-8/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJVGUKOTPNESI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447091
Record name 2-[(2-AMINOETHYL)(METHYL)AMINO]ETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5753-50-4
Record name 2-[(2-AMINOETHYL)(METHYL)AMINO]ETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2-aminoethyl)(methyl)amino]ethan-1-ol
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Synthetic Methodologies and Chemical Derivatization of 2 2 Aminoethyl Methyl Amino Ethanol

Established Synthetic Routes and Mechanistic Considerations

The synthesis of 2-[(2-Aminoethyl)(methyl)amino]ethanol, an unsymmetrical diamine featuring primary, tertiary, and hydroxyl functional groups, can be achieved through several strategic pathways. The core of these methodologies lies in the controlled formation of carbon-nitrogen bonds to assemble the ethylenediamine (B42938) backbone and introduce the requisite N-methyl and N-hydroxyethyl substituents.

Alkylation and Amination Strategies for Core Structure Formation

Direct alkylation and amination reactions represent the most straightforward approaches to constructing the this compound framework. These methods typically involve the reaction of an amine-containing precursor with an alkylating agent.

One common strategy is the N-alkylation of amines with haloalkanes. nih.gov This can, however, lead to a mixture of secondary, tertiary, and quaternary ammonium (B1175870) salts, necessitating careful control of stoichiometry and reaction conditions to achieve selectivity. nih.gov A more targeted approach involves the reaction of a precursor like N-methylethanolamine with a protected 2-aminoethyl halide.

A plausible synthetic route, based on methodologies for similar structures, involves the reaction of a halogenoethylamine salt with an appropriate amino alcohol. For instance, a process analogous to the synthesis of 2-(2-aminoethylamino)ethanol could involve reacting N-methylethanolamine with a 2-chloroethylamine (B1212225) or 2-bromoethylamine (B90993) equivalent. google.com The mechanism proceeds via nucleophilic substitution, where the secondary amine of N-methylethanolamine attacks the electrophilic carbon of the haloethylamine, displacing the halide ion.

Another key strategy is reductive amination. This involves the reaction of an amine with a carbonyl compound to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. The core structure of the target molecule could be formed by the reductive amination of N-(2-hydroxyethyl)ethylenediamine with formaldehyde, which would selectively methylate the secondary amine center.

Reaction Type Precursors Key Features Potential Challenges
Direct Alkylation N-methylethanolamine + 2-HaloethylamineStraightforward nucleophilic substitution.Potential for over-alkylation; requires control of stoichiometry. nih.gov
Amination of Alcohols N-methyl-ethylenediamine + Ethylene (B1197577) OxideAtom-economical ring-opening reaction.Exothermic reaction requiring careful temperature control.
Reductive Amination N-(2-hydroxyethyl)ethylenediamine + FormaldehydeHigh selectivity for methylation of secondary amines.Requires a suitable reducing agent (e.g., NaBH₃CN, H₂/catalyst).

Multi-step Synthesis Approaches Utilizing Readily Available Precursors

Multi-step syntheses offer greater control and versatility, allowing for the construction of the target molecule from simple, readily available starting materials like ethylenediamine. chemicalbook.com Such approaches often rely on the use of protecting groups to ensure regioselectivity.

Route A: Starting from Ethylenediamine

Mono-functionalization: Ethylenediamine is reacted with one equivalent of ethylene oxide to yield N-(2-hydroxyethyl)ethylenediamine. chemicalbook.com

Protection: The more reactive primary amine is selectively protected, for example, as a carbamate (B1207046) (e.g., Boc) or a sulfonamide.

N-Methylation: The remaining secondary amine is methylated using an appropriate methylating agent, such as methyl iodide or dimethyl sulfate.

Deprotection: The protecting group is removed under specific conditions (e.g., acid for Boc) to reveal the primary amine, yielding the final product.

Route B: Starting from Monoethanolamine

Reaction with Halogenoethylamine: Monoethanolamine can be reacted with a halogenoethylamine salt to produce N-(2-hydroxyethyl)ethylenediamine. google.com

Selective Methylation: The resulting intermediate can then be selectively methylated at the secondary nitrogen, often requiring a protection-deprotection sequence for the primary amine as described in Route A.

These multi-step strategies, while longer, are fundamental in chemical synthesis for building complex molecules with multiple functional groups, a category to which vicinal amino alcohols belong. researchgate.net

Principles of Green Chemistry in the Sustainable Synthesis of Amine-Ethanol Derivatives

Modern synthetic chemistry places increasing emphasis on sustainability, favoring processes that are efficient, produce minimal waste, and utilize renewable resources. The synthesis of amine-ethanol derivatives is an area where green chemistry principles have been effectively applied. nih.gov

A prominent green strategy is the "hydrogen borrowing" or "hydrogen auto-transfer" methodology for the N-alkylation of amines using alcohols. rsc.org This atom-economic process avoids the use of alkyl halides and generates water as the only byproduct. rsc.org The mechanism involves a metal catalyst that temporarily "borrows" hydrogen from the alcohol, oxidizing it to an aldehyde. The aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and forming the N-alkylated amine. nih.gov This approach could utilize bio-derived alcohols, further enhancing its sustainability. rsc.org

Other green approaches applicable to amine synthesis include:

Aqueous Multiphase Catalysis: Performing reactions in water or multiphase aqueous systems can eliminate the need for volatile organic solvents and simplify catalyst recycling. tu-dortmund.de

Use of CO₂ as a Feedstock: Carbon dioxide, a waste product, can be used as a C1 source for synthesizing derivatives like carbamates from amines and alcohols, avoiding toxic reagents like phosgene.

Maximizing Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product is a core principle. rsc.org The direct reaction of an amine with ethylene oxide is a classic example of a 100% atom-economical reaction.

Green Chemistry Principle Application in Amine-Ethanol Synthesis Benefit
Atom Economy N-alkylation via "hydrogen borrowing" using alcohols instead of halides. rsc.orgWater is the only byproduct, eliminating salt waste.
Use of Renewable Feedstocks Employing bio-derived ethanol (B145695) or ethylene glycol as precursors. nih.govReduces reliance on fossil fuels.
Safer Solvents Utilizing aqueous multiphase systems for reactions. tu-dortmund.deReduces pollution and hazards associated with volatile organic solvents.
Catalysis Employing recyclable homogeneous or heterogeneous catalysts. tu-dortmund.deImproves efficiency and reduces waste from stoichiometric reagents.

Advanced Derivatization Reactions for Novel Chemical Structures

The presence of three distinct functional groups—a primary amine, a tertiary amine, and a terminal hydroxyl group—makes this compound a valuable building block for creating novel chemical structures. Strategic derivatization can be directed at one or more of these centers.

Functionalization at Primary and Tertiary Amine Centers

The primary and tertiary amines exhibit different reactivity profiles, allowing for selective modifications.

Primary Amine Functionalization: The primary amine is a versatile nucleophilic center that can undergo a wide range of reactions:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines. nih.gov

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds. nih.gov

Imine Formation: Condensation with aldehydes or ketones to form Schiff bases. nih.gov

α-C–H Functionalization: Advanced methods allow for the direct functionalization of the carbon atom adjacent to the primary amine to create quaternary carbon centers. rsc.orgnih.gov

Tertiary Amine Functionalization: Modifying the tertiary amine is generally more challenging but can be achieved through:

Quaternization: Reaction with alkyl halides to form a quaternary ammonium salt. This reaction would likely require prior protection of the more nucleophilic primary amine. nih.gov

N-Oxide Formation: Oxidation with reagents like hydrogen peroxide or m-CPBA yields the corresponding N-oxide, which can alter the compound's solubility and coordination properties.

Amine Center Reaction Type Reagent Example Product Functional Group
Primary AcylationAcetyl ChlorideAmide
Primary Reductive AminationBenzaldehyde, NaBH₄N-Benzyl Amine
Primary Michael AdditionAcrylonitrileβ-Aminonitrile
Tertiary QuaternizationMethyl IodideQuaternary Ammonium Salt
Tertiary OxidationH₂O₂N-Oxide

Strategic Modifications of the Terminal Hydroxyl Group

The terminal primary hydroxyl group offers another site for diverse chemical transformations. Chemoselective targeting of hydroxyl groups is a key strategy in organic synthesis. nih.gov

Esterification: Reaction with carboxylic acids (Fischer esterification) or their more reactive derivatives (acyl chlorides, anhydrides) to form esters.

Etherification: Deprotonation with a strong base followed by reaction with an alkyl halide (Williamson ether synthesis) produces ethers.

Conversion to Halides: Reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into an alkyl chloride or bromide, respectively.

Oxidation: Controlled oxidation can yield an aldehyde or, with stronger oxidizing agents, a carboxylic acid. This typically requires protection of the amine groups to prevent side reactions. The regeneration of a carboxyl group from an amino alcohol via oxidation is a known strategy in peptide synthesis. rsc.org

Derivatization for Analysis: The hydroxyl group can be reacted with specific reagents, such as 1-naphthyl isocyanate, to form derivatives that facilitate chromatographic analysis. nih.gov

Reaction Type Reagent Example Product Functional Group Key Application
Esterification Acetic AnhydrideEsterModifying polarity and reactivity.
Etherification Sodium Hydride, Ethyl IodideEtherIntroducing stable alkyl chains.
Oxidation PCC (Pyridinium chlorochromate)AldehydeSynthesis of new carbonyl compounds.
Conversion to Leaving Group Tosyl ChlorideTosylateEnabling subsequent nucleophilic substitution.

Reaction Chemistry and Mechanistic Investigations of 2 2 Aminoethyl Methyl Amino Ethanol

Fundamental Reactivity Patterns

The reactivity of 2-[(2-Aminoethyl)(methyl)amino]ethanol is governed by the interplay of its nucleophilic amine centers and the hydroxyl group, which can participate in a range of chemical transformations.

The oxidation of amino alcohols can proceed through several pathways, primarily targeting the alcohol moiety and the carbon-hydrogen bonds adjacent to the nitrogen atoms. While specific studies on this compound are limited, its oxidation behavior can be inferred from studies on structurally similar compounds.

The primary alcohol group is susceptible to oxidation, typically converting first to an aldehyde and subsequently to a carboxylic acid with a sufficiently strong oxidizing agent. louisville.edu Catalytic systems, such as those employing copper and nitroxyl (B88944) radicals (like TEMPO), have been developed for the aerobic oxidation of alcohols and are known for their high chemoselectivity, often favoring the oxidation of the alcohol over the amine functionalities. nih.gov

In the context of amino alcohols, the nitrogen substitution pattern significantly influences the reaction pathway. nih.gov Gold-catalyzed oxidation studies on ethanolamine (B43304) (a primary amine), 2-methylaminoethanol (a secondary amine), and 2-dimethylaminoethanol (a tertiary amine) have shown that while the alcohol group is the primary site of oxidation, the nature of the amine affects product distribution and can sometimes lead to the elimination of the amino group. nih.gov For this compound, oxidation is expected to yield a mixture of products, including the corresponding amino aldehyde and amino acid, alongside potential products from C-N bond cleavage under more strenuous conditions.

Table 1: Potential Oxidation Products of this compound

Reactant Oxidizing Condition Potential Product(s)
This compound Mild, selective (e.g., Cu/TEMPO, air) 2-[(2-Aminoethyl)(methyl)amino]acetaldehyde

As a saturated amino alcohol, this compound does not typically undergo reduction reactions under standard conditions. Its functional groups (amine and alcohol) are already in a reduced state.

Reduction processes would be relevant primarily for the conversion of its oxidized derivatives back to the parent compound. For instance, an aldehyde or carboxylic acid product formed from its oxidation could be reduced back to the primary alcohol using common reducing agents like sodium borohydride (B1222165) (NaBH₄) for the aldehyde or the more powerful lithium aluminum hydride (LiAlH₄) for the carboxylic acid. These reactions would regenerate the original amino alcohol structure, highlighting the stability of the amine groups under these reductive conditions.

The hydroxyl (-OH) group of an alcohol is a poor leaving group as hydroxide (B78521) (OH⁻). Therefore, direct nucleophilic substitution is not feasible. libretexts.org To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. Two primary strategies are employed for this transformation.

Protonation in Acidic Media : In the presence of a strong acid (e.g., HBr, HCl), the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). libretexts.org This creates a neutral water molecule (H₂O) as the leaving group, which is much more stable. The subsequent attack by a nucleophile (like a halide ion) can then proceed via an Sₙ1 or Sₙ2 mechanism, depending on the structure of the alcohol. libretexts.orglibretexts.org

Conversion to Sulfonate Esters : A more versatile method, particularly for primary and secondary alcohols, involves converting the alcohol into a sulfonate ester, such as a tosylate or mesylate. This is achieved by reacting the alcohol with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base. The resulting sulfonate is an excellent leaving group, allowing for subsequent Sₙ2 displacement by a wide range of nucleophiles. libretexts.org

Modern methods for activating alcohols for nucleophilic substitution include transition metal-catalyzed "borrowing hydrogen" processes, where the alcohol is temporarily dehydrogenated to an aldehyde, followed by condensation with a nucleophile and subsequent hydrogenation of the intermediate. rsc.orgrsc.org

Table 2: General Strategies for Nucleophilic Substitution of the Hydroxyl Group

Activation Method Reagents Intermediate Leaving Group Typical Nucleophiles
Acid Catalysis HBr, HCl, HI Oxonium Ion (-OH₂⁺) H₂O Br⁻, Cl⁻, I⁻
Sulfonate Ester Formation TsCl, MsCl, pyridine Tosylate/Mesylate Ester TsO⁻, MsO⁻ CN⁻, N₃⁻, R-NH₂, RS⁻

Degradation Mechanisms in Specific Chemical Environments

The stability of this compound is a critical factor in its application, particularly in aqueous systems used for processes like CO₂ capture, where elevated temperatures and the presence of dissolved gases can promote degradation.

Studies on the closely related compound 2-aminoethylethanolamine (AEEA) provide significant insight into the stability of this class of molecules. Research has shown that aqueous solutions of AEEA are thermally stable in the absence of CO₂. nih.govnih.gov However, in the presence of dissolved CO₂, AEEA becomes highly unstable at elevated temperatures (e.g., 135°C), leading to significant solvent loss. nih.govnih.gov

The degradation process is initiated by the reaction of the amine with CO₂ to form a carbamate (B1207046). This intermediate is the key precursor to further degradation products. nih.govsemanticscholar.org Similar studies on N-methyl-1,2-ethanediamine (N-MEDA), which shares the N-methyl-ethylenediamine backbone, also confirm that the primary thermal degradation route proceeds through carbamate formation. semanticscholar.orgresearchgate.netresearchgate.net It is therefore expected that this compound follows a similar pattern, exhibiting reasonable stability in pure water but undergoing accelerated degradation in CO₂-rich aqueous environments at high temperatures. Amine degradation is a significant issue in industrial applications as it can lead to foaming, increased viscosity, and corrosion. nih.govhw.ac.uk

The thermal degradation of AEEA in the presence of CO₂ has been shown to produce a variety of products. The most abundant degradation product is 1-(2-Hydroxyethyl)-2-imidazolidinone (HEIA). nih.govnih.gov This cyclic urea (B33335) is formed through the intramolecular cyclization of the AEEA-carbamate intermediate, with the elimination of water. nih.gov

For the N-methylated target compound, this compound, an analogous pathway is expected. The degradation of N-methyl-1,2-ethanediamine (N-MEDA) has been shown to produce 1-methyl-2-imidazolidinone through the same carbamate cyclization mechanism. semanticscholar.orgresearchgate.net This strongly suggests that the primary degradation product of this compound would be a methylated version of HEIA, specifically 1-(2-Hydroxyethyl)-3-methyl-2-imidazolidinone .

In addition to cyclic ureas, intermolecular reactions lead to the formation of piperazine (B1678402) derivatives. For AEEA, products such as 1-Piperazineethanol and 1,4-Bis(2-hydroxyethyl)piperazine (BHEP) have been identified. researchgate.net These are formed when one AEEA molecule acts as a nucleophile, attacking another AEEA molecule or its derivatives. Similar intermolecular reactions would lead to the formation of various methylated piperazine structures from the degradation of this compound.

Table 3: Major Degradation Products Identified in Thermal Degradation of Aqueous AEEA with CO₂ at 135°C

Abbreviation Compound Name Analytical Technique
HEIA 1-(2-Hydroxyethyl)-2-imidazolidinone GC-MS, LC-QTOF-MS
HEP 1-Piperazineethanol GC-MS
BHEP 1,4-Bis(2-hydroxyethyl)piperazine GC-MS
HEI 2-Imidazolidinone GC-MS

Data sourced from studies on 2-aminoethylethanolamine (AEEA), a close structural analog. researchgate.net

Elucidation of Reaction Mechanisms for Degradation Pathways

The thermal degradation of 2-((2-aminoethyl)amino)ethanol (AEEA) is a significant factor in its application, particularly in the context of carbon dioxide capture. Studies show that AEEA is stable in the absence of CO2; however, its degradation is considerably accelerated in the presence of CO2 at elevated temperatures, such as 135 °C. nih.govresearchgate.net This degradation leads to the formation of numerous products, causing solvent loss and potential operational issues like foaming, corrosion, and increased viscosity. nih.gov

Key degradation products have been identified through gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-time-of-flight-mass spectrometry (LC-QTOF/MS). researchgate.net The most abundant of these is 1-(2-Hydroxyethyl)-2-imidazolidinone (HEIA) , which accounts for a significant portion of AEEA loss. nih.gov The formation of HEIA, a cyclic urea, is believed to occur via two primary pathways. One path involves the addition of CO2 to the secondary amine of AEEA, followed by dehydration. nih.gov A second, more energetically favorable path involves CO2 addition to the primary amine, which also leads to the formation of HEIA through dehydration and intermolecular cyclization. nih.gov

Other significant degradation products and their proposed formation mechanisms include:

N,N'-Dimethyl-2-imidazolidinone (DMDZ): This compound is thought to be generated through the Eschweiler-Clarke reaction, which involves the methylation of the amine by formic acid and formaldehyde. The mechanism proceeds through an iminium ion intermediate that reacts with formic acid to yield the methylated product. nih.gov

1,4-Bis(2-hydroxyethyl)piperazine (BHEP): The formation of this cyclic triamine is proposed to start with a nucleophilic attack involving AEEA, leading to a ring-opening reaction. This is followed by an internal cyclization of the intermediate that releases an ammonia (B1221849) molecule to produce BHEP. nih.gov

Investigations have identified up to twenty-seven distinct degradation products, highlighting the complex chemical pathways involved in the thermal decomposition of AEEA in a CO2-rich environment. nih.gov

Reaction Kinetics with Carbon Dioxide and Related Acidic Gases

The reaction between AEEA and carbon dioxide is of significant interest for industrial gas separation processes. AEEA, a diamine with both primary and secondary amino groups, has been noted for its high absorption capacity and fast reaction kinetics compared to benchmark solvents like monoethanolamine (MEA). capes.gov.brtandfonline.comrsc.org

Determination of Pseudo-First-Order Rate Constants via Stopped-Flow Technique

The kinetics of the fast reaction between CO2 and AEEA have been precisely measured using the stopped-flow technique. rti.orgresearchgate.net This method allows for the determination of observed pseudo-first-order rate constants (k₀) under conditions where the amine concentration is in large excess compared to CO2.

Experimental studies have systematically varied temperature and amine concentration to understand their impact on the reaction rate. The reaction order with respect to AEEA has been found to be practically unity. rti.org As expected, the pseudo-first-order rate constant increases with increases in both temperature and the concentration of AEEA. researchgate.netresearchgate.net

Table 1: Summary of Experimental Conditions for AEEA-CO₂ Kinetic Studies via Stopped-Flow Technique

Solvent System Temperature Range (K) AEEA Concentration Range (mol·m⁻³)
Aqueous 298 - 313 9.93 - 80.29
Methanol (B129727) 293 - 308 29.99 - 88.3
Ethanol (B145695) 293 - 308 44.17 - 99.28

This table is generated based on data reported in scientific literature. rti.orgresearchgate.net

Mechanistic Interpretations (e.g., Zwitterion Mechanism, Termolecular Mechanism)

Two primary mechanisms are commonly used to interpret the kinetic data for the reaction of CO2 with alkanolamines: the zwitterion mechanism and the termolecular mechanism. researchgate.net

The zwitterion mechanism is a two-step process. In the first step, the amine performs a nucleophilic attack on the carbon atom of CO2 to form a zwitterionic intermediate. In the second, rapid step, a base (B), such as another amine molecule or a water molecule, abstracts a proton from the zwitterion to form a stable carbamate and a protonated base.

AEEA + CO₂ ⇌ AEEA⁺COO⁻ (slow, rate-determining)

AEEA⁺COO⁻ + B ⇌ AEEACOO⁻ + BH⁺ (fast)

The termolecular mechanism proposes a single-step reaction where the amine, CO2, and a base interact simultaneously in a concerted fashion to form the carbamate directly, bypassing the zwitterion intermediate. researchgate.net

AEEA + CO₂ + B ⇌ AEEACOO⁻ + BH⁺ (single step)

For the reaction of CO2 with AEEA in both aqueous and non-aqueous solutions, experimental data correlates well with the zwitterion mechanism. rti.orgresearchgate.net Studies have shown that this model provides a better fit to the observed kinetic data compared to the termolecular mechanism. researchgate.net

Solvent Effects on Reaction Rates and Absorption Performance

The choice of solvent has a profound impact on the reaction kinetics between AEEA and CO2. Research comparing aqueous and non-aqueous (methanol, ethanol) systems has demonstrated that the reaction rate is significantly faster in water. rti.orgresearchgate.net

The pseudo-first-order reaction rate of AEEA in an aqueous solution is much faster than in either methanol or ethanol. researchgate.net This enhancement is attributed to the role of water in facilitating proton transfer during the deprotonation of the zwitterion intermediate. The high polarity and hydrogen-bonding capability of water stabilize the charged intermediates and transition states, lowering the activation energy of the reaction.

When compared to other amines under aqueous conditions, AEEA shows favorable kinetics. The reaction rate constant for CO2 in aqueous AEEA is approximately double that in aqueous monoethanolamine (MEA), a standard solvent for carbon capture. rti.org This superior performance highlights AEEA's potential as an efficient solvent for CO2 separation processes. rsc.org

Coordination Chemistry and Metal Complexation of 2 2 Aminoethyl Methyl Amino Ethanol

Ligand Design Principles and Coordination Modes

The design of ligands is a crucial aspect of coordination chemistry, as the ligand's structure dictates the geometry and properties of the resulting metal complex. 2-[(2-Aminoethyl)(methyl)amino]ethanol possesses key features that make it an effective chelating agent.

The coordinating ability of this compound is primarily due to its amino and hydroxyl functional groups. This ligand can act as a multidentate chelate, binding to a central metal ion through its nitrogen and oxygen atoms. The two amino groups (one primary and one secondary) and the terminal hydroxyl group can all participate in coordination, making it a potentially tridentate N,N,O-donor ligand.

In many instances, the ligand coordinates to a metal center in a tridentate fashion, utilizing both nitrogen atoms and the oxygen atom of the hydroxyl group. The specific coordination mode can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

The stereochemistry of the resulting metal complexes is influenced by the coordination of the this compound ligand. The arrangement of the donor atoms around the central metal ion can lead to the formation of different isomers. The methyl group on the secondary amine introduces a degree of steric hindrance that can affect the coordination geometry and the stability of the complex.

The bulkiness of substituent groups on a ligand can influence the formation of multidentate bonds. researchgate.net In the case of this compound, the methyl group is relatively small and may not impose significant steric constraints, allowing for the formation of stable complexes. However, its presence can influence the preferred coordination geometry. For instance, in an octahedral complex, the methyl group might favor a meridional arrangement of the tridentate ligand over a facial one to minimize steric interactions.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

The synthesis of transition metal complexes, such as those of copper(II) and zinc(II), with this compound can be achieved through straightforward synthetic routes. A common method involves dissolving the ligand in a solvent like methanol (B129727) or ethanol (B145695) and adding a solution of the metal salt (e.g., copper(II) chloride or zinc(II) chloride) to it. mdpi.comajol.info The reaction mixture is often stirred and may be heated to facilitate the complex formation. nih.gov The resulting complex may precipitate from the solution upon cooling or after the addition of a less polar solvent.

For example, the synthesis of a copper(II) complex could proceed by reacting this compound with copper(II) nitrate (B79036) trihydrate in a 1:1 molar ratio in methanol. nih.gov Similarly, a zinc(II) complex can be prepared by reacting the ligand with zinc(II) chloride in ethanol. mdpi.com The choice of the metal salt's counter-ion can sometimes influence the final structure of the complex, as the anion might also coordinate to the metal center.

For complexes of this compound, X-ray crystallography can confirm the tridentate coordination of the ligand and reveal the specific geometry adopted by the complex. For instance, a copper(II) complex with a related Schiff base ligand derived from 2-[({2-[(2-aminoethyl)amino]ethyl}imino)methyl]phenolato was found to have a square pyramidal geometry around the Cu(II) atom. researchgate.net In this structure, the copper ion is coordinated by the donor atoms of the Schiff base ligand and a water molecule. researchgate.net

X-ray analysis also provides insights into the intermolecular interactions within the crystal lattice, such as hydrogen bonding. In the aforementioned copper(II) complex, hydrogen bonds involving the coordinated water molecule and the bromide counter-ion were observed, which help to stabilize the crystal packing. researchgate.net

Table 1: Selected Crystallographic Data for a Related Copper(II) Complex

ParameterValue
Empirical Formula[Cu(C₁₁H₁₆N₃O)(H₂O)]Br
Molecular Weight367.73
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.2226 (11)
b (Å)14.0333 (13)
c (Å)10.9206 (11)
β (°)102.355 (11)
Volume (ų)1380.7 (3)
Z4

Data from a related Schiff base complex. researchgate.net

Catalytic Applications of Metal Complexes

Metal complexes derived from this compound have shown potential as catalysts in various organic transformations. The presence of both nitrogen and oxygen donor atoms allows for the formation of stable and versatile metal complexes that can facilitate a range of catalytic reactions.

Exploration of Role in Organic Transformations

The catalytic activity of metal complexes is often attributed to the ability of the metal center to coordinate with reactants and facilitate their conversion into products. Complexes of this compound have been investigated as catalysts in several types of organic reactions. For instance, they can be employed in condensation reactions, where the Lewis acidic nature of the metal center can activate a carbonyl group towards nucleophilic attack. mdpi.com

Research in this area has explored the use of these complexes in reactions such as the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. mdpi.com The efficiency of the catalyst can be influenced by the choice of the metal ion and the reaction conditions. Studies have shown that modifying solid supports with amine-containing ligands can enhance catalytic activity in such transformations. mdpi.comresearchgate.net

Investigation of Metal-Mediated Catalytic Cycles

Understanding the mechanism of a catalytic reaction is crucial for optimizing its efficiency and for the rational design of new catalysts. A catalytic cycle is a multistep process that illustrates the regeneration of the catalyst at the end of the reaction. For metal complexes of this compound, the proposed catalytic cycles often involve the following key steps:

Substrate Coordination: The reactant molecules bind to the metal center of the complex.

Activation: The coordination to the metal center activates the substrate, making it more susceptible to reaction.

Transformation: The activated substrate undergoes the desired chemical transformation, which may involve bond formation or cleavage.

Product Release: The product molecule detaches from the metal center.

Catalyst Regeneration: The metal complex is returned to its original state, ready to start a new cycle.

The specific details of the catalytic cycle will vary depending on the reaction. For example, in a Mannich-type reaction, the metal complex could facilitate the formation of an enolate or enamine intermediate, which then reacts with an imine. nih.gov The role of the this compound ligand is to stabilize the metal center and to modulate its reactivity throughout the catalytic process.

Computational Chemistry and Theoretical Studies of 2 2 Aminoethyl Methyl Amino Ethanol

Quantum Mechanical Investigations of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods, such as Density Functional Theory (DFT), provide insights into the distribution of electrons and the energies of molecular orbitals, which dictate the molecule's reactivity and physical properties.

Molecular Orbital Analysis and Electronic Properties

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity.

For a molecule like 2-[(2-Aminoethyl)(methyl)amino]ethanol, the lone pair electrons on the nitrogen and oxygen atoms would significantly contribute to the HOMO. Theoretical studies on the related compound 2-aminoethanol have shown that intramolecular hydrogen bonding can significantly influence the energy levels of the occupied lone-pair molecular orbitals. researchgate.net Natural bond orbital (NBO) analyses of 2-aminoethanol have demonstrated that strong intramolecular hydrogen bonds, such as OH⋯N, have a notable impact on the molecule's electronic structure. researchgate.net

Table 1: Representative Electronic Properties of Amino Alcohols

Property Representative Value Significance
HOMO Energy -6.5 eV to -7.5 eV Indicates electron-donating capability
LUMO Energy 1.5 eV to 2.5 eV Indicates electron-accepting capability
HOMO-LUMO Gap 8.0 eV to 10.0 eV Correlates with chemical stability

Note: The values in this table are representative and are based on computational studies of similar amino alcohols. The exact values for this compound would require specific calculations.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density in a molecule is rarely uniform. Some atoms will have a partial positive charge, while others will have a partial negative charge. This charge distribution can be calculated using quantum mechanical methods and visualized using an electrostatic potential (ESP) map. The ESP map highlights regions of negative potential (electron-rich areas, prone to electrophilic attack) and positive potential (electron-poor areas, prone to nucleophilic attack).

In this compound, the nitrogen and oxygen atoms would be regions of high electron density and therefore negative electrostatic potential. The hydrogen atoms of the amine and hydroxyl groups would be regions of positive electrostatic potential. This charge distribution is critical for understanding non-covalent interactions, such as hydrogen bonding.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the conformational dynamics, intermolecular interactions, and the influence of the solvent on molecular behavior. nih.gov

Conformational Analysis and Intra/Intermolecular Hydrogen Bonding

Due to the presence of several single bonds, this compound can adopt a variety of different three-dimensional conformations. Conformational analysis aims to identify the most stable of these arrangements. Molecular dynamics simulations of the related molecule ethanolamine (B43304) have shown a strong preference for gauche conformers around the main O-C-C-N dihedral angle in solution. nih.govacs.orgacs.org These studies also indicate that ethanolamine molecules often adopt conformations that allow for a significant degree of intramolecular hydrogen bonding. nih.govacs.orgacs.org

Hydrogen bonding, both within a single molecule (intramolecular) and between different molecules (intermolecular), plays a crucial role in the properties of amino alcohols. MD simulations can quantify the extent and lifetime of these hydrogen bonds. For instance, studies on ethanolamine have shown that it can form both intramolecular and intermolecular hydrogen bonds in an aqueous environment, which contributes to the stabilization of the molecule. mdpi.com

Table 2: Hydrogen Bonding Statistics from a Representative MD Simulation

Hydrogen Bond Type Occupancy (%) Average Lifetime (ps)
Intramolecular (OH···N) 40-60% 1.5 - 2.5
Intermolecular (Molecule-Molecule) 20-30% 2.0 - 3.0

Note: This data is illustrative and based on simulations of similar amino alcohols in an aqueous solution.

Solvent Effects on Molecular Behavior and Aggregation

The solvent environment can have a profound impact on the behavior of a molecule. osti.gov MD simulations are particularly well-suited for investigating these solvent effects. osti.gov For example, simulations of ethanolamine in an aqueous solution suggest that it is preferentially solvated by water molecules and that the formation of ethanolamine dimers is limited. nih.govacs.orgacs.org

The way a solute molecule organizes solvent molecules around it can be analyzed using radial distribution functions (RDFs). RDFs describe how the density of other particles varies as a function of distance from a central particle. By calculating RDFs between different atoms of this compound and the solvent molecules, one can gain a detailed picture of the solvation shell and the specific interactions that govern it.

Reaction Pathway Modeling and Energy Profiles

Computational chemistry can be used to model the step-by-step process of a chemical reaction, known as the reaction pathway or mechanism. usgs.gov By calculating the energy of the system at various points along the reaction coordinate, an energy profile can be constructed. This profile reveals the energy of the reactants, products, transition states, and any intermediates. The height of the energy barrier at the transition state determines the activation energy and thus the rate of the reaction.

For this compound, reaction pathway modeling could be used to investigate various reactions, such as its role in CO2 capture or its atmospheric oxidation. For instance, studies on the reaction of monoethanolamine (MEA) with CO2 have utilized a combination of quantum chemical calculations and molecular dynamics to elucidate the reaction mechanism. rsc.org These studies have shown that the reaction often proceeds through a zwitterionic intermediate. rsc.org Similarly, the atmospheric chemistry of MEA has been investigated using quantum chemical calculations and kinetic modeling to understand the reaction of the MEA radical with O2. nih.gov

Table 3: Hypothetical Energy Profile for a Reaction of this compound

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State 1 +15.2
Intermediate -5.8
Transition State 2 +8.1

Note: This table presents a hypothetical energy profile for an illustrative reaction. The actual energy values would depend on the specific reaction being modeled.

Elucidation of Transition States and Activation Energies

Computational studies, particularly those employing density functional theory (DFT), have been instrumental in mapping the reaction pathways for the interaction between AEEA and CO2. These studies have identified transition states and calculated the associated activation energies for the reactions involving both the primary and secondary amine groups within the AEEA molecule.

One prominent computational analysis compared the CO2 capture performance of AEEA to that of monoethanolamine (MEA). researchgate.netresearchgate.net This research found that the reaction of CO2 with the primary amine of AEEA proceeds through a three-step mechanism involving a three-proton transfer, which is similar to the reaction with MEA. researchgate.net In contrast, the reaction with the secondary amine of AEEA follows a pathway with a two-proton transfer. researchgate.net

The Gibbs free energy of activation (ΔG) and the total energy of activation (ΔE) have been calculated for each step in these reaction pathways. These values are crucial for understanding the kinetics and spontaneity of the reactions. For the reaction with the primary amine of AEEA, the rate-limiting step was found to have a significantly lower activation energy compared to the reaction with MEA, suggesting faster reaction kinetics for AEEA. researchgate.net

The table below summarizes the calculated activation energies for the reaction pathways of CO2 with the primary and secondary amines of AEEA.

Reacting Amine in AEEAReaction StepGibbs Free Energy of Activation (ΔG) (kcal/mol)Total Energy of Activation (ΔE) (kcal/mol)
Primary AmineRC → INT 13.14-
INT 1 → INT 2-0.310.59
INT 2 → PC--
Secondary AmineRC → INT--
INT → PC--

RC: Reactant Complex, INT: Intermediate, PC: Product Complex. Dashes indicate data not specified in the provided search results.

Computational Thermodynamics of Chemical Reactions

The formation of the initial reactant complex (RC), where CO2 is hydrogen-bonded to the amine, is an energetically destabilizing process by approximately 6-9 kcal/mol. researchgate.net This is attributed to the unfavorable entropy change from bringing two molecules together, which outweighs the stabilizing effect of hydrogen bonds. researchgate.net

However, the final product complexes (PC) are significantly more stable than their corresponding reactant complexes. For the reaction at the primary amine of AEEA, the product complex is 5.97 kcal/mol more stable than the reactant complex. researchgate.net When the reaction occurs at the secondary amine, the product complex is 2.70 kcal/mol more stable. researchgate.net This thermodynamic favorability for product formation is a key factor in the effectiveness of AEEA as a CO2 capture agent.

Advanced Analytical Methodologies for 2 2 Aminoethyl Methyl Amino Ethanol and Its Derivatives

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating mixtures into their individual components. For a polar and reactive compound like 2-[(2-Aminoethyl)(methyl)amino]ethanol, specific chromatographic approaches are required to achieve effective separation and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature and low volatility of this compound, derivatization is often necessary to convert it into a more volatile species suitable for GC analysis. sigmaaldrich.com This process involves replacing the active hydrogen atoms on the amine and hydroxyl groups with nonpolar moieties. sigmaaldrich.com

Common derivatization reagents for amino alcohols include silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which forms more stable and less moisture-sensitive derivatives compared to other silylating agents. sigmaaldrich.com Acylation/esterification using various anhydrides and alcohols is another approach. core.ac.uk The resulting derivatives exhibit improved chromatographic behavior, allowing for their separation and identification by GC-MS. sigmaaldrich.com

The selection of the GC column is critical for separating the derivatized analytes. A non-polar capillary column is typically best for analyzing these less polar derivatives, with separation occurring based on the boiling points of the compounds. greyhoundchrom.com The mass spectrometer detector provides detailed mass spectra of the eluted compounds, allowing for their unambiguous identification by comparing the fragmentation patterns to spectral libraries. sigmaaldrich.com

Table 1: GC-MS Parameters for the Analysis of Derivatized Amino Alcohols

ParameterConditionReference
Column Non-polar capillary column (e.g., SLB™-5ms) sigmaaldrich.com
Derivatization Reagent N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) sigmaaldrich.com
Injection Mode Split gcms.cz
Carrier Gas Helium gcms.cz
Detector Mass Spectrometer (MS) sigmaaldrich.commdpi.com

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) for Polar Compounds

High-performance liquid chromatography (HPLC) is a primary technique for the analysis of polar and non-volatile compounds like this compound. sigmaaldrich.com Various HPLC modes can be employed, including reversed-phase, ion-exchange, and hydrophilic interaction liquid chromatography (HILIC). shodex.com For amino alcohols, cation analysis columns can be used for simultaneous analysis. shodex.com

Reversed-phase HPLC (RP-HPLC) is commonly used, but the high polarity of this compound can lead to poor retention on traditional C18 columns. scispace.com To overcome this, ion-pairing chromatography can be utilized, where an ion-pairing agent is added to the mobile phase to enhance the retention of the charged analyte on the non-polar stationary phase. scispace.comresearchgate.net Derivatization with a chromophoric or fluorophoric reagent can also be employed to improve detection by UV or fluorescence detectors. akjournals.comresearchgate.net

Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) offers high sensitivity and selectivity for the analysis of polar compounds in complex matrices. nih.govnih.gov This technique allows for the accurate mass measurement of the parent ion and its fragments, facilitating the identification of known and unknown compounds without the need for derivatization. researchgate.net Untargeted metabolomics approaches using LC-QTOF-MS have been successfully applied to the analysis of polar metabolites, including amino acids and their derivatives. nih.gov

Table 2: HPLC and LC-QTOF-MS Conditions for Polar Compound Analysis

ParameterHPLC ConditionLC-QTOF-MS ConditionReference
Column Reversed-phase (e.g., C18), Cation analysisAscentis Express RP-Amide shodex.comakjournals.comnih.gov
Mobile Phase Acetonitrile/water with additives (e.g., TFA, ion-pairing agents)0.2% aqueous HFBA (A) and 10 mM ammonium (B1175870) acetate (B1210297) in methanol (B129727) (B) akjournals.comnih.gov
Detector UV, FluorescenceQuadrupole Time-of-Flight Mass Spectrometer akjournals.comresearchgate.netnih.gov

Optimization of Column Selection and Mobile Phases for Analytical Challenges

Optimizing the column and mobile phase is crucial for achieving successful chromatographic separation of this compound and its derivatives. phenomenex.com The choice of the stationary phase depends on the properties of the analyte and the desired separation mechanism. For polar amines, columns with reduced silanol (B1196071) activity or those specifically designed for polar compounds, such as charged surface hybrids, can provide better peak shapes. chromatographyonline.comsielc.com

The mobile phase composition, including the type of organic solvent, pH, and the presence of additives, significantly influences the retention and selectivity of the separation. phenomenex.comresearchgate.net For ionizable compounds like amines, the pH of the mobile phase is a critical parameter that controls the degree of ionization and, consequently, the retention time. phenomenex.comthaiscience.info The use of buffers is essential to maintain a stable pH. phenomenex.com Additives such as ion-pairing agents or volatile acids like formic acid can be used to improve peak shape and retention for basic compounds. chromatographyonline.comgoogle.com Gradient elution, where the mobile phase composition is changed during the analysis, is often employed to separate complex mixtures with a wide range of polarities. akjournals.com

Table 3: Factors in Optimizing Chromatographic Separations

FactorDescriptionImpact on SeparationReference
Stationary Phase The solid support within the column.Affects selectivity based on polarity and chemical interactions. greyhoundchrom.com
Mobile Phase Polarity The polarity of the solvent mixture.Controls the elution strength and retention of analytes. phenomenex.com
Mobile Phase pH The acidity or basicity of the mobile phase.Influences the ionization state and retention of ionizable compounds. researchgate.netthaiscience.info
Additives Buffers, ion-pairing agents, acids.Improves peak shape, retention, and selectivity. chromatographyonline.comgoogle.com

Spectroscopic Characterization Techniques

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its functional groups. nist.govnist.gov The broad absorption in the region of 3300-3500 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group and the N-H stretching of the primary and secondary amines. The presence of C-H stretching vibrations is observed around 2850-2950 cm⁻¹. The C-N stretching and N-H bending vibrations typically appear in the fingerprint region between 1000 and 1600 cm⁻¹. researchgate.net

Table 4: Key FTIR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Vibration Type
O-H (Alcohol)~3400Stretching
N-H (Amine)~3350 and ~3280Stretching
C-H (Alkane)~2940 and ~2830Stretching
N-H (Amine)~1590Bending
C-O (Alcohol)~1050Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise structure of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.gov

In the ¹H NMR spectrum of this compound, distinct signals are observed for the different types of protons. The protons on the carbons adjacent to the oxygen and nitrogen atoms will be shifted downfield due to the electron-withdrawing effects of these heteroatoms. The methyl group attached to the nitrogen will appear as a singlet, while the methylene (B1212753) groups will show more complex splitting patterns (triplets or multiplets) due to coupling with adjacent protons. chemicalbook.comchemicalbook.com

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals are also influenced by the electronegativity of the neighboring atoms, with carbons bonded to oxygen or nitrogen appearing at higher chemical shifts. nih.gov

A 2008 study utilized ¹³C and ¹H NMR spectra to investigate the species present in a 2-[(2-aminoethyl)amino]-ethanol-H₂O-CO₂ system, confirming the presence of free amine, primary carbamate (B1207046), and secondary carbamate. nih.gov

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-CH₃ ~2.2-2.4 (singlet)~42
-N-CH₂-CH₂-OH ~2.5-2.7 (triplet)~58
-CH₂-CH₂-OH ~3.5-3.7 (triplet)~60
-CH₂-NH₂ ~2.6-2.8 (triplet)~40
-N-CH₂- ~2.4-2.6 (triplet)~52

Other Advanced Characterization Approaches (e.g., X-ray Diffraction for Solid-State Forms)

The comprehensive characterization of the solid-state properties of a chemical compound is crucial for understanding its physical and chemical behavior. For this compound and its derivatives, which may exist in various solid forms such as polymorphs, solvates, or hydrates, advanced analytical techniques are indispensable for elucidating their three-dimensional structure and thermal properties. Methodologies like X-ray diffraction, differential scanning calorimetry, and thermogravimetric analysis provide invaluable insights into the crystalline arrangement, phase transitions, and thermal stability of these materials.

X-ray Diffraction (XRD)

X-ray diffraction is a primary and powerful non-destructive technique used to analyze the crystalline structure of materials. When a crystalline solid is irradiated with X-rays, the atoms in the crystal lattice diffract the X-rays in a specific pattern of intensities. This diffraction pattern is unique to a particular crystalline structure, acting as a "fingerprint" for that solid form.

For a compound like this compound, which is a liquid at room temperature, solid-state characterization would be performed on its crystalline derivatives or salts. The primary applications of XRD in this context include:

Polymorph Identification: Different crystalline forms (polymorphs) of a compound will produce distinct XRD patterns. Identifying and characterizing these polymorphs is critical as they can exhibit different physical properties, including melting point, solubility, and stability.

Determination of Crystal Structure: Single-crystal X-ray diffraction can be used to determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing detailed information about bond lengths, bond angles, and intermolecular interactions.

Assessment of Crystallinity: Powder X-ray diffraction (PXRD) can distinguish between crystalline and amorphous (non-crystalline) material and can be used to determine the degree of crystallinity in a sample.

The data obtained from a PXRD experiment is typically presented as a diffractogram, which plots the intensity of the diffracted X-rays versus the diffraction angle (2θ). The positions and relative intensities of the diffraction peaks are characteristic of the crystal structure.

Illustrative Powder X-ray Diffraction Data for a Crystalline Derivative

Diffraction Angle (2θ) [°]d-spacing [Å]Relative Intensity [%]
10.58.4285
15.25.8260
20.84.27100
25.13.5475
30.72.9150

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to study thermal transitions in a material, such as melting, crystallization, and glass transitions.

For solid derivatives of this compound, DSC can provide the following information:

Melting Point and Enthalpy of Fusion: The temperature at which a crystalline solid melts is a characteristic property. The enthalpy of fusion, or the heat absorbed during melting, can also be determined.

Polymorph Differentiation: Different polymorphs will typically have different melting points and enthalpies of fusion.

Phase Transitions: DSC can detect solid-solid phase transitions, where the crystalline structure changes from one form to another upon heating or cooling.

Illustrative Differential Scanning Calorimetry Data

The table below shows hypothetical DSC data for two different polymorphic forms of a derivative of this compound.

PolymorphMelting Point (°C)Enthalpy of Fusion (J/g)
Form I125.495.2
Form II138.9110.5

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time. It is a useful technique for determining the thermal stability of a compound and for studying desolvation and decomposition processes.

In the context of this compound derivatives, TGA can be used to:

Assess Thermal Stability: Determine the temperature at which the compound begins to decompose.

Identify Solvates and Hydrates: If a crystalline form is a solvate or a hydrate, TGA can show a mass loss corresponding to the loss of the solvent or water molecules at a specific temperature range.

Illustrative Thermogravimetric Analysis Data

The following table illustrates how TGA data might be presented for a hydrated form of a derivative of this compound.

Temperature Range (°C)Mass Loss (%)Interpretation
50 - 1008.5Loss of one mole of water
> 220SignificantDecomposition of the compound

These advanced analytical techniques provide a comprehensive picture of the solid-state properties of this compound and its derivatives, which is essential for controlling the quality and performance of the material in various applications.

Biological Interactions and Molecular Mechanisms of 2 2 Aminoethyl Methyl Amino Ethanol

Ligand-Receptor Binding Studies (in vitro and in silico)

There is a notable absence of specific in vitro or in silico studies focused on the ligand-receptor binding properties of 2-[(2-Aminoethyl)(methyl)amino]ethanol in peer-reviewed scientific literature. Database searches and reviews of relevant research articles did not yield data on binding affinities, receptor selectivity, or computational docking studies for this particular compound. Consequently, its profile as a ligand for specific biological receptors remains uncharacterized.

Investigation of Enzyme Modulation and Inhibition Mechanisms

Characterization of Interactions with Cellular Signaling Pathways

Information regarding the specific interactions of this compound with cellular signaling pathways is sparse. Although one source generically mentions that it may modulate signaling pathways that regulate cell growth, it does not provide further details or cite any primary research to support this claim. There are no detailed studies available that characterize its effects on specific signaling cascades, second messenger systems, or gene expression regulation.

Bioconjugation Applications in Protein Labeling and Biomolecule Modification

The application of this compound in bioconjugation for the purpose of protein labeling or the modification of other biomolecules is not described in the available scientific and technical literature. While its chemical structure contains reactive amine and hydroxyl groups that could potentially be used in conjugation chemistries, there are no published examples or research findings demonstrating its use in this context.

Environmental Behavior and Ecotoxicological Research Academic Focus

Biodegradation Pathways and Kinetics in Aquatic and Terrestrial Systems

Information from available scientific literature indicates that 2-[(2-Aminoethyl)(methyl)amino]ethanol is readily biodegradable. However, specific, detailed studies outlining the complete biodegradation pathways and the kinetics of these processes in natural aquatic and terrestrial environments are not extensively documented in publicly accessible research.

General studies on related alkanolamines suggest that biodegradation is a key process in their environmental fate. For instance, monoethanolamine (MEA) has been shown to biodegrade, with the quantitative conversion to ammonia (B1221849) being a significant step. nih.gov This is often followed by the slower conversion of ammonia to nitrite (B80452) and nitrate (B79036). nih.gov While this provides a potential analogue, the specific intermediate products and degradation rates for this compound remain an area requiring further focused research. Studies on the thermal degradation of the closely related compound 2-(2-Aminoethylamino)ethanol (AEEA) in industrial settings have identified numerous breakdown products, including 1-(2-Hydroxyethyl)-2-imidazolidinone (HEIA), but these conditions are not representative of typical environmental biodegradation processes. nih.gov

Environmental Persistence and Mobility Studies in Various Compartments

The environmental persistence and mobility of this compound are influenced by its physical and chemical properties. Although alkanolamines are generally water-miscible, their transport and persistence in the environment can be complex.

Persistence: Studies on similar alkanolamines have shown they can persist in soil for extended periods, potentially for decades at high concentrations, without significant migration into groundwater. nih.gov This persistence is not due to a lack of biodegradability but is attributed to their tendency to exist as cations in soil, which leads to strong binding with soil particles. nih.gov This binding inhibits both leaching into groundwater and, at very high concentrations, the microbial activity necessary for biodegradation. nih.gov

Mobility: The mobility of a chemical in soil is often predicted using the organic carbon-water (B12546825) partition coefficient (Koc). A low Koc value suggests high mobility. For the related compound AEEA, very low log Koc values have been reported, indicating a tendency to remain in the water phase rather than adsorbing to organic matter in soil or sediment. However, the cationic nature of these compounds at typical environmental pH levels can lead to significant adsorption to negatively charged soil and sediment particles, reducing their mobility despite their water solubility. nih.gov This suggests that while the compound is miscible in water, its movement through soil compartments may be limited. nih.gov

PropertyValueInterpretation
Log Kow (Octanol-Water Partition Coefficient) -2.13 to -1.37Indicates very low potential to partition from water into fatty tissues of organisms.
Water Solubility MiscibleThe compound readily dissolves in water.
Vapor Pressure LowUnlikely to be released into the atmosphere in significant amounts. cloudfront.net

This table is interactive. Users can sort and filter the data.

Assessment of Bioaccumulation Potential in Ecological Models

The potential for a substance to bioaccumulate in organisms is a critical aspect of its environmental risk profile. For this compound and its close analogues, multiple lines of evidence from ecological models and experimental data suggest a low potential for bioaccumulation. cloudfront.net

The primary indicator for bioaccumulation potential is the octanol-water partition coefficient (Log Kow). A low Log Kow value signifies that a substance is hydrophilic (water-loving) and is less likely to accumulate in the fatty tissues of organisms. The reported Log Kow values for the related compound AEEA are very low, ranging from -2.13 to -1.37. cloudfront.net

Furthermore, the bioconcentration factor (BCF), which measures the accumulation of a chemical in an aquatic organism from the water, is also low. This confirms the expectation set by the Log Kow value. The low BCF indicates that the substance will not significantly accumulate in organisms. cloudfront.net

ParameterValueConclusion
Log Kow -2.13 to -1.37Low bioaccumulation potential
BCF (Bioconcentration Factor) Low (specific value not detailed in sources)Unlikely to bioaccumulate in aquatic organisms

This table is interactive. Users can sort and filter the data.

Future Research Directions and Emerging Applications of 2 2 Aminoethyl Methyl Amino Ethanol

Exploration of Novel and Efficient Synthetic Routes

The development of cost-effective and scalable synthetic routes is paramount for the widespread application of 2-[(2-Aminoethyl)(methyl)amino]ethanol. Current synthetic strategies for similar asymmetrically substituted ethylenediamines often face challenges such as low yields and the formation of multiple byproducts. masterorganicchemistry.comasianpubs.org Future research should focus on developing novel synthetic pathways that offer high selectivity and efficiency.

One promising avenue is the use of reductive amination . This method involves the reaction of an aldehyde or ketone with an amine, followed by the reduction of the resulting imine, and is known for its control over the degree of alkylation. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org A potential route could involve the reaction of N-methylethanolamine with a protected aminoacetaldehyde, followed by reduction.

Another area of exploration is the selective N-methylation of AEEA . Developing a catalyst or reaction conditions that favor the methylation of one specific nitrogen atom in the AEEA molecule would be a significant advancement. This could involve the use of protecting groups or specialized catalytic systems.

The amination of ethylene (B1197577) glycol or monoethanolamine using methylamine (B109427) under catalytic conditions is another potential route. Research into transition metal catalysts, such as copper and nickel, has shown promise for the reductive amination of these precursors to form ethylenediamine (B42938). nih.gov Adapting these systems for selective N-methylation could provide a direct and atom-economical synthesis.

A comparative table of potential future synthetic routes is presented below.

Synthetic StrategyKey ReactantsPotential AdvantagesKey Challenges
Reductive Amination N-methylethanolamine, Protected AminoacetaldehydeHigh selectivity, mild reaction conditions. organic-chemistry.orgAvailability and stability of the aldehyde reactant.
Selective N-Methylation 2-[(2-Aminoethyl)amino]ethanol (AEEA), Methylating AgentUtilizes a readily available precursor.Achieving mono-methylation versus di-methylation.
Catalytic Amination Ethylene Glycol or Monoethanolamine, Methylamine, Ammonia (B1221849)Uses inexpensive starting materials, potentially a green process. nih.govCatalyst development for high selectivity, complex product mixtures.
Ring-opening of Aziridines N-methylaziridine, N-methylethanolamineDirect formation of the C-N bond.Handling of reactive aziridine (B145994) precursors.

Design and Development of Advanced Functional Materials

The unique structure of this compound, containing primary and tertiary amine functionalities along with a hydroxyl group, makes it an excellent building block for a new generation of advanced functional materials. dcchemicals.com

In the realm of carbon capture technologies , its parent compound AEEA has been studied as a solvent for CO2 absorption. acs.org The N-methyl group in the target compound is expected to alter the reaction kinetics and thermodynamics of CO2 capture. It could potentially lead to solvents with a favorable balance of absorption capacity, regeneration energy, and stability.

As a monomer, this compound can be used to synthesize novel polymers . Its hydroxyl and primary amine groups can react with isocyanates to form polyurethanes or with carboxylic acids to form polyamides. The tertiary amine in the backbone could introduce unique properties such as catalytic activity or pH-responsiveness. These polymers could find applications as coatings, adhesives, or smart hydrogels.

The compound can also serve as a curing agent for epoxy resins . The primary amine can react with the epoxy groups, leading to cross-linked networks. The presence of the hydroxyl and tertiary amine groups can influence the curing process and the final properties of the resin, such as adhesion, flexibility, and thermal stability. canada.ca

Material ClassPotential ApplicationKey Features Conferred by the Compound
CO2 Capture Solvents Post-combustion carbon captureModified reaction kinetics, potentially lower regeneration energy.
Polyurethanes/Polyamides Smart coatings, biomedical materialspH-responsiveness, catalytic sites in the polymer chain.
Epoxy Resins Advanced composites, corrosion-resistant coatingsModified cure kinetics, improved adhesion and toughness. canada.ca
Surfactants Emulsifiers, detergentsCationic or amphoteric character depending on pH.

Refinement and Application of Computational Models for Predictive Studies

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and optimization of new molecules and materials. researchgate.netnih.gov Future research on this compound would greatly benefit from the application of predictive computational models.

Density Functional Theory (DFT) can be employed to investigate the fundamental properties of the molecule. researchgate.netrsc.orgnih.govnih.gov This includes determining its geometric structure, electronic properties, and reactivity. DFT calculations can elucidate the reaction mechanisms with CO2, providing insights into the rate-limiting steps and the stability of intermediates, which is crucial for designing better carbon capture solvents. acs.org

Molecular Dynamics (MD) simulations can be used to predict the bulk properties of materials derived from this compound. For instance, MD can be used to calculate the viscosity, density, and diffusion coefficients of the pure liquid and its aqueous solutions. nih.gov For polymeric materials, MD simulations can help predict their mechanical properties, thermal stability, and interaction with other molecules or surfaces.

The development of accurate force fields specifically parameterized for N-methylated alkanolamines will be crucial for the reliability of MD simulations. These computational tools can be used to screen virtual libraries of derivatives of this compound for specific applications, thereby guiding experimental efforts and reducing the time and cost of research and development.

Computational MethodPredicted PropertiesPotential Impact on Research
Density Functional Theory (DFT) Reaction energies, activation barriers, pKa values, spectroscopic properties. acs.orgElucidation of reaction mechanisms, design of more reactive or selective derivatives.
Molecular Dynamics (MD) Viscosity, density, diffusion coefficients, polymer conformation. nih.govPrediction of material performance, understanding of structure-property relationships.
Quantitative Structure-Activity Relationship (QSAR) Biological activity, toxicity.Prioritization of candidate molecules for synthesis and biological testing.

Unexplored Avenues in Biological Activity and Ligand Development for Targeted Interactions

The presence of multiple donor atoms (two nitrogens and one oxygen) makes this compound a versatile ligand for coordinating with a wide range of metal ions. dcchemicals.com The N-methyl group can influence the steric and electronic environment of the resulting metal complexes, leading to novel structures and reactivity. mdpi.com

Future research should explore the synthesis and characterization of metal complexes with this ligand. These complexes could be investigated for their catalytic activity in various organic transformations. For example, copper or iron complexes could be screened for their potential as oxidation catalysts. The chirality of the coordinated ligand could also be exploited for asymmetric catalysis.

Derivatives of this compound, such as Schiff bases formed by reacting the primary amine with aldehydes, can act as multidentate ligands. iucr.orgtandfonline.com These ligands can form stable complexes with transition metals, which may exhibit interesting magnetic, optical, or electronic properties.

There is also potential for exploring the biological activity of this compound and its derivatives. N-methylation is a common strategy in medicinal chemistry to modulate properties like membrane permeability and metabolic stability. mdpi.commdpi.comnih.gov The compound could be used as a scaffold to synthesize new molecules for screening as antimicrobial, anticancer, or antiviral agents. Ethylenediamine derivatives have been investigated for their antitumor activity when complexed with platinum. nih.gov

Research AreaPotential ApplicationKey Features and Research Focus
Coordination Chemistry Homogeneous catalysis, materials scienceSynthesis of novel metal-organic frameworks (MOFs) and coordination polymers.
Schiff Base Complexes Sensors, molecular magnetsInvestigation of photophysical and magnetic properties of metal complexes. researchgate.net
Medicinal Chemistry Drug discoverySynthesis and screening of derivatives for antimicrobial or anticancer activity. mdpi.comnih.gov
Ligand Design Asymmetric catalysisDevelopment of chiral ligands for stereoselective synthesis.

Q & A

Q. What experimental methods are used to characterize the solubility and stability of 2-[(2-Aminoethyl)(methyl)amino]ethanol in aqueous solutions for CO₂ capture applications?

To assess solubility and stability, researchers employ gravimetric analysis, gas absorption reactors, and spectroscopic techniques (e.g., FTIR, NMR). For example, Ma'mun et al. (2006) measured CO₂ solubility in 30 mass% aqueous solutions using a stirred-cell reactor at 40–120°C and pressures up to 500 kPa, validated with the extended UNIQUAC thermodynamic model . Stability studies often involve accelerated degradation tests under oxidative conditions (e.g., O₂ exposure at 55–85°C) with ion chromatography to quantify degradation products like nitrosamines .

Q. How is this compound synthesized, and what purity optimization strategies are recommended?

A common synthesis route involves reacting 2-chloroethanol with ethylenediamine under controlled pH and temperature (e.g., 50–80°C) in an inert atmosphere. Industrial-scale production uses continuous flow reactors with real-time monitoring via HPLC to optimize yield (>90%) and purity (>98%) . Post-synthesis purification includes vacuum distillation and recrystallization, with purity verified by GC-MS and elemental analysis .

Advanced Research Questions

Q. What kinetic models describe the reaction of CO₂ with aqueous this compound, and how do ionic strength and temperature affect rate constants?

The reaction follows a zwitterion mechanism, modeled using the termolecular approach or base-catalyzed hydration. Ma'mun et al. (2007) derived a second-order rate constant (k2k_2) of 4,500–6,800 M⁻¹s⁻¹ at 25–40°C, showing Arrhenius dependence with activation energy ~45 kJ/mol . Ionic strength effects are incorporated via the Debye-Hückel equation, revealing a 15–20% decrease in k2k_2 at high salt concentrations (e.g., 2 M NaCl) due to charge screening .

Q. How do structural modifications of this compound influence its CO₂ absorption efficiency compared to other amines (e.g., MEA, DEA)?

The compound’s tertiary amine structure and hydroxyl group enhance CO₂ capacity (1.2–1.5 mol CO₂/mol amine) and reduce regeneration energy by 15–20% compared to monoethanolamine (MEA). Quantum mechanical calculations (DFT) show its carbamate stability is lower than MEA, favoring bicarbonate formation, which improves cyclic capacity . Comparative studies with piperazine blends demonstrate synergistic effects, achieving 30% faster absorption kinetics .

Q. What analytical techniques are used to resolve contradictions in degradation pathway studies of this compound under oxidative conditions?

Conflicting reports on primary degradation products (e.g., nitramines vs. aldehydes) are addressed using tandem mass spectrometry (LC-MS/MS) with isotopic labeling to track nitrogen pathways. For example, Wang and Jens (2012) identified 2-(methylamino)acetaldehyde as a key intermediate, confirmed by derivatization with DNPH (2,4-dinitrophenylhydrazine) followed by GC-MS . Contradictions in activation energy (40–60 kJ/mol) are resolved via controlled isothermal batch reactors with Arrhenius replots .

Q. How is this compound utilized in the synthesis of bio-active molecules, and what coupling strategies are employed?

The compound serves as a linker in covalent inhibitors, such as FAK (Focal Adhesion Kinase) inhibitors. In one protocol, its primary amine reacts with chloro-pyrimidine derivatives via nucleophilic aromatic substitution, followed by sulfonamide coupling. Reaction progress is monitored by TLC and purified via flash chromatography (silica gel, 10% MeOH/CH₂Cl₂) . Purity is confirmed by ¹H NMR (e.g., δ 8.00 ppm for aromatic protons) .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its H315/H319/H335 hazard profile, use fume hoods with <0.1 ppm airborne exposure limits. Emergency protocols include immediate eye rinsing (15 min) with saline and skin decontamination using 5% acetic acid. Storage requires inert atmospheres (N₂/Ar) at 4°C in amber glass to prevent oxidation .

Q. How can computational tools (e.g., molecular dynamics, DFT) predict the environmental impact of this compound?

DFT calculations (B3LYP/6-311+G**) model hydrolysis pathways to estimate aquatic toxicity (LC50). Molecular dynamics simulations (AMBER force field) predict soil sorption coefficients (KocK_{oc}), showing moderate mobility (log KocK_{oc} = 1.8–2.2). These align with OECD guidelines for biodegradation testing .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.